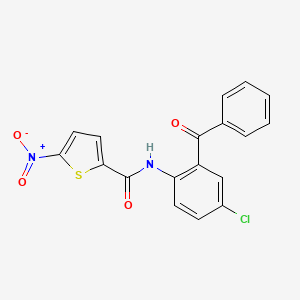

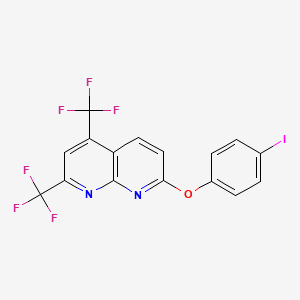

![molecular formula C18H17BrN2O3S B2738683 (Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-25-7](/img/structure/B2738683.png)

(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole compounds are an important class of heterocycles that are pervasive in vital bioactive molecules . They have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores . Benzothiazole and its derivatives have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The structure of synthesized benzothiazole derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H, 13C-NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) introduces a new zinc phthalocyanine substituted with Schiff base derivative groups, including benzothiazole derivatives similar to (Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide. This compound exhibits high singlet oxygen quantum yield, making it significantly useful for Type II photosensitizers in photodynamic therapy for cancer treatment. The compound's excellent photophysical and photochemical properties enhance its potential in medical applications, particularly in targeting and eliminating cancer cells efficiently through light activation (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Infective and Antiproliferative Activities

Thiazolides, including modifications of nitazoxanide where bromo-, chloro-, or other functional groups replace the nitro group, demonstrate broad-spectrum activities against various pathogens and proliferating cells. The presence of a benzothiazole ring structure contributes to the compound's effectiveness against anaerobic or microaerophilic parasites, bacteria, and even viruses. Notably, these derivatives can trigger apoptosis in proliferating mammalian cells, offering insights into potential therapeutic applications beyond their antimicrobial activity. This characteristic is crucial for understanding the multifaceted applications of benzothiazole derivatives in medicine, particularly in designing treatments that require selective targeting of pathogenic organisms and cancerous cells without harming the host's normal cells (Hemphill, Müller, & Müller, 2012).

Antifungal Potential

Research on benzothiazole derivatives has identified their potential as antifungal agents. The study by Narayana et al. (2004) focused on synthesizing various benzamide derivatives, including those with thiazole rings, to evaluate their antifungal activity. These compounds' ability to combat fungal infections highlights the versatility of benzothiazole derivatives in pharmaceutical applications, underscoring their importance in developing new antifungal treatments. This research expands the understanding of how structural modifications of benzothiazole compounds can enhance their biological activity and efficacy against fungal pathogens, contributing to the development of more effective antifungal drugs (Narayana et al., 2004).

Wirkmechanismus

While the specific mechanism of action for “(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazole derivatives have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3S/c1-23-10-9-21-15-8-7-12(24-2)11-16(15)25-18(21)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHOMPOQWRGYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

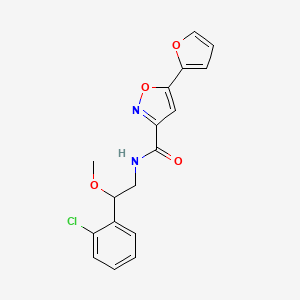

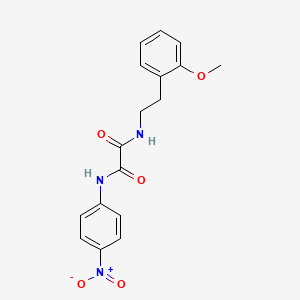

![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)

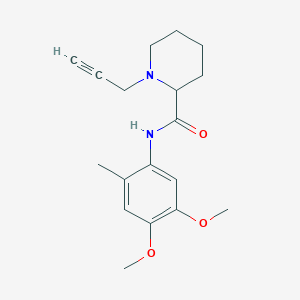

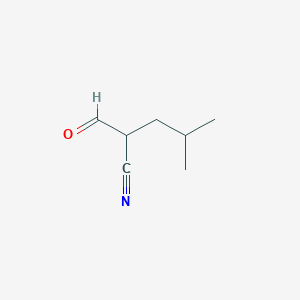

![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)

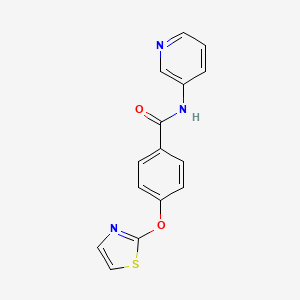

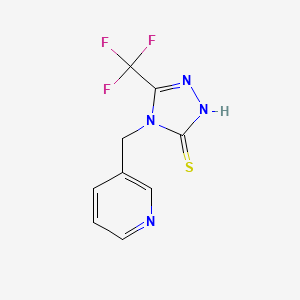

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)

![N-(cyanomethyl)-N-ethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2738620.png)